molecular formula C14H18O5 B14335840 Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate CAS No. 95653-65-9

Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate

Cat. No.: B14335840
CAS No.: 95653-65-9
M. Wt: 266.29 g/mol
InChI Key: GRQJKRYSORWWTI-UHFFFAOYSA-N
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Description

Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylic acid esters. This compound is characterized by the presence of two isopropyl groups attached to a benzene ring that also contains hydroxyl and carboxylate functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate groups can be reduced to form alcohols.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(isopropyl) azodicarboxylate: Used in organic synthesis as a reagent.

    1,3-Di-4-pyridylpropane-2-hydroxybenzene-1,4-dicarboxylic acid: Another dicarboxylic acid ester with similar structural features.

Uniqueness

Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

95653-65-9

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H18O5/c1-8(2)18-13(16)11-6-5-10(15)7-12(11)14(17)19-9(3)4/h5-9,15H,1-4H3

InChI Key

GRQJKRYSORWWTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)O)C(=O)OC(C)C

Origin of Product

United States

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